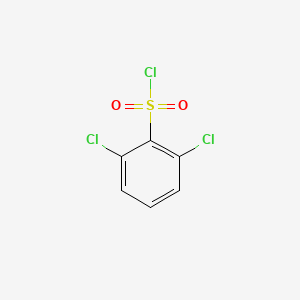
2,2,2-Trifluoro-1-(4-iodophenyl)ethanone
Overview
Description
2,2,2-Trifluoro-1-(4-iodophenyl)ethanone is a chemical compound that belongs to the family of trifluoromethyl ketones. While the provided papers do not directly discuss this compound, they do provide insights into the synthesis and properties of structurally related trifluoromethyl ketones and their derivatives. These compounds are of interest due to their potential applications in various fields, including organic synthesis and material science.
Synthesis Analysis
The synthesis of trifluoromethyl ketones and their derivatives can be achieved through various methods. For instance, the parallel synthesis of 1,2-diaryl-1-ethanones, which are structurally similar to 2,2,2-Trifluoro-1-(4-iodophenyl)ethanone, has been reported using environmentally benign acylation of arenes with in situ generated arylacetyl trifluoroacetates . Another related synthesis involves the coupling of trifluoroacetophenone with other reagents under specific catalytic conditions to produce fluorinated aromatic diamine monomers . These methods highlight the versatility and adaptability of synthetic routes for trifluoromethyl ketones.
Molecular Structure Analysis
The molecular structure of trifluoromethyl ketones is characterized by the presence of a trifluoromethyl group attached to a ketone functional group. This structural feature imparts unique electronic and steric properties to the molecule. The presence of the trifluoromethyl group is known to influence the reactivity and stability of the ketone, as well as its interaction with other chemical species .
Chemical Reactions Analysis
Trifluoromethyl ketones participate in various chemical reactions, leveraging their unique reactivity profile. For example, they can undergo dehydrative amidation reactions catalyzed by boronic acids, as seen in the synthesis of dipeptides . Additionally, they can react with Grignard reagents to form unsaturated allylic alcohols, which can then be transformed into other valuable compounds such as trifluoromethylnaphthalenes .
Physical and Chemical Properties Analysis
The physical and chemical properties of trifluoromethyl ketones are influenced by the trifluoromethyl group. This group is highly electronegative, which can affect the acidity of the ketone and its solubility in various solvents. The papers describe the synthesis of compounds that are soluble in polar organic solvents and exhibit good thermal stability, which is indicative of the robustness of trifluoromethyl ketones . These properties are essential for their application in the development of materials with specific performance characteristics.
Scientific Research Applications
Polymer Synthesis
2,2,2-Trifluoro-1-(4-iodophenyl)ethanone has been used in the synthesis of various polymers. For example, hyperbranched polymers with different degrees of branching, including 100% hyperbranched polymers, were synthesized using a self-polycondensation method involving this compound. These polymers have potential applications in materials science and engineering (Segawa, Higashihara, & Ueda, 2010).
Chemoenzymatic Synthesis
In chemoenzymatic processes, 2,2,2-Trifluoro-1-(4-iodophenyl)ethanone is used as a precursor for bioreduction. The compound's derivatives have been utilized in synthesizing specific pharmaceutical intermediates, demonstrating its role in medicinal chemistry (González-Martínez, Gotor, & Gotor‐Fernández, 2019).
Synthesis of Naphthalenes
This compound is also integral in the synthesis of trifluoromethylnaphthalenes. The reaction of 2,2,2-Trifluoro-1-(4-iodophenyl)ethanone with different Grignard reagents leads to the formation of these naphthalenes, which have potential applications in the development of new organic compounds (Mellor, El-Sagheer, & Metwally, 2000).
Development of Sensors
Another interesting application is in the creation of sensors. For instance, a β-diketone derivative of this compound has been used in the synthesis of a lanthanide complex for detecting Al3+ ions. This showcases its potential in analytical chemistry and environmental monitoring (Yu et al., 2017).
Pharmaceutical Intermediates
The compound's derivatives play a crucial role in pharmaceutical chemistry. It's used in synthesizing intermediates for specific drugs, showcasing its versatility in drug development and synthesis (Kalantari et al., 2006).
Safety and Hazards
This compound is considered hazardous. It has been assigned the GHS07 pictogram and the signal word "Warning" . Hazard statements associated with this compound include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .
properties
IUPAC Name |
2,2,2-trifluoro-1-(4-iodophenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F3IO/c9-8(10,11)7(13)5-1-3-6(12)4-2-5/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCWVQAKIKOQSGP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C(F)(F)F)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F3IO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50346844 | |
| Record name | 2,2,2-Trifluoro-1-(4-iodophenyl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50346844 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2,2-Trifluoro-1-(4-iodophenyl)ethanone | |
CAS RN |
23516-84-9 | |
| Record name | 2,2,2-Trifluoro-1-(4-iodophenyl)ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=23516-84-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,2,2-Trifluoro-1-(4-iodophenyl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50346844 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















![3-[3-(Trifluoromethyl)phenoxy]benzaldehyde](/img/structure/B1297861.png)